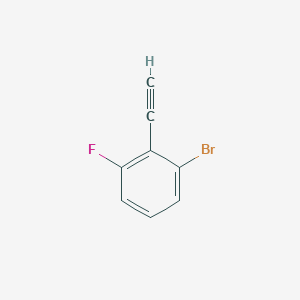

2-Bromo-6-fluorophenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOHFBNWXVQMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluorophenylacetylene

Design Principles for Regioselective Synthesis of ortho-Halogenated Phenylacetylenes

The direct synthesis of ortho-halogenated phenylacetylenes with a specific 1,2,3-substitution pattern is generally not feasible through simple electrophilic aromatic substitution on a monosubstituted benzene (B151609), due to challenges in controlling regioselectivity. The directing effects of the substituents often lead to mixtures of isomers. Therefore, the design of a successful synthesis relies on multi-step strategies that build the desired substitution pattern in a controlled, stepwise manner.

Key design principles include:

Use of Pre-functionalized Precursors: The synthesis typically begins with an aromatic precursor that already contains one or more of the required substituents in the correct relative positions. This pre-defined regiochemistry guides subsequent transformations. For instance, starting with a 2,6-disubstituted aniline (B41778) or phenol (B47542) can lock in the ortho relationship between two groups.

Functional Group Interconversion: A common strategy involves introducing a functional group that can be readily converted into another. For example, an amino group is a versatile precursor that can be transformed into a variety of other substituents, including halogens (via Sandmeyer reaction) or an azide (B81097), which can then be further modified.

Orthogonal Reactivity: When multiple reactive sites are present, such as different halogen atoms, the synthetic route must be designed to functionalize them selectively. This principle of "orthogonal functionalization" is crucial and is typically achieved by exploiting the inherent differences in reactivity of the functional groups.

Advanced Synthetic Pathways Employing Substituted Aromatic Precursors

The construction of 2-bromo-6-fluorophenylacetylene is efficiently achieved by starting with commercially available, simpler aromatic compounds and sequentially introducing the required functional groups.

The introduction of the acetylene (B1199291) moiety is most commonly accomplished via a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being the premier method. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The reaction is typically performed under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which also may serve as the solvent. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a 1,2,3-trisubstituted benzene containing two different halogens, such as 1-bromo-3-fluoro-2-iodobenzene (B1273208). The Sonogashira reaction would then proceed with high chemoselectivity. The established reactivity order for aryl halides in palladium-catalyzed coupling is I > Br > Cl > OTf > F. wikipedia.org This differential reactivity allows the palladium catalyst to selectively activate the carbon-iodine bond for oxidative addition, leaving the more stable carbon-bromine and carbon-fluorine bonds intact.

The alkyne partner is often a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). The silyl (B83357) group can be easily removed in situ or in a subsequent step to yield the terminal alkyne. A variety of palladium catalysts and ligands can be employed to optimize the reaction.

Table 1: Typical Catalyst Systems for Sonogashira Coupling Reactions

| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 65°C |

| Pd(OAc)₂ | XPhos | None (Cu-free) | Cs₂CO₃ | CH₃CN | 75°C |

| Pd₂(dba)₃ | P(t-Bu)₃ | None (Cu-free) | K₃PO₄ | Dioxane | Room Temp - 100°C |

| [Pd(dipyrimidyl)] | None | None (Cu-free) | n-BuNH₂ | THF | 65°C |

This table presents a summary of common conditions and is not exhaustive. Conditions must be optimized for specific substrates. wikipedia.orglibretexts.orgscielo.org.mx

A robust pathway to this compound begins with a readily available precursor like 2-fluoroaniline. This multi-step approach is a prime example of using orthogonal functionalization to build molecular complexity in a controlled manner. google.comwipo.int

A plausible synthetic sequence is outlined below:

Bromination of 2-Fluoroaniline: The synthesis starts with the regioselective bromination of 2-fluoroaniline. To control the position of bromination and avoid side reactions, the amino group can be protected, for example, as an acetamide. The protected group directs the incoming bromine to the position para to the amine. Subsequent bromination using a source like N-Bromosuccinimide (NBS) or bromine in acetic acid yields N-(2-bromo-6-fluorophenyl)acetamide.

Deprotection: The protecting group is then removed (e.g., by acid or base hydrolysis) to regenerate the amino group, yielding 2-bromo-6-fluoroaniline (B133542). google.comwipo.int

Diazotization and Iodination (Sandmeyer Reaction): The 2-bromo-6-fluoroaniline is then converted into the corresponding aryl iodide. This classic transformation involves treating the aniline with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, which is subsequently reacted with potassium iodide (KI) to install the iodo group at the position of the former amine, yielding 1-bromo-3-fluoro-2-iodobenzene.

Sonogashira Coupling: The final step is the palladium-catalyzed Sonogashira coupling of 1-bromo-3-fluoro-2-iodobenzene with a suitable alkyne, such as trimethylsilylacetylene. As detailed previously, the reaction chemoselectively occurs at the C-I bond. A final deprotection step removes the silyl group, affording the target compound, this compound.

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | 2-Fluoroaniline | 1. Acetic anhydride2. N-Bromosuccinimide (NBS) | N-(2-bromo-6-fluorophenyl)acetamide | Amide protection & regioselective bromination |

| 2 | N-(2-bromo-6-fluorophenyl)acetamide | HCl (aq), heat | 2-Bromo-6-fluoroaniline | Amide hydrolysis |

| 3 | 2-Bromo-6-fluoroaniline | 1. NaNO₂, H₂SO₄2. KI | 1-Bromo-3-fluoro-2-iodobenzene | Sandmeyer reaction |

| 4 | 1-Bromo-3-fluoro-2-iodobenzene | 1. TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N2. K₂CO₃, MeOH | This compound | Selective Sonogashira coupling & desilylation |

Control of Chemoselectivity and Functional Group Compatibility in Synthesis

The successful synthesis of this compound hinges on the precise control of chemoselectivity, particularly during the C-C bond-forming Sonogashira coupling step.

Chemoselectivity: The key to selectivity in the final step is the significant difference in bond dissociation energies of the carbon-halogen bonds and their corresponding reactivity in palladium-catalyzed cycles. The reactivity trend is a well-established principle in cross-coupling chemistry.

Table 3: Relative Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |

| Ar-I | 10³ |

| Ar-Br | 1 |

| Ar-Cl | 10⁻⁵ |

| Ar-F | Very Low / Inert |

Relative rates are approximate and can be influenced by the specific catalyst, ligands, and reaction conditions. wikipedia.org

This reactivity hierarchy allows for the selective coupling at the most reactive site (C-I) while leaving the less reactive C-Br and C-F bonds untouched. wikipedia.org By carefully choosing the catalyst, ligands, and reaction temperature, chemists can fine-tune the conditions to ensure the reaction proceeds only at the intended position. For example, carrying out the reaction at room temperature is often sufficient to couple an aryl iodide while leaving an aryl bromide unreacted. wikipedia.org

Functional Group Compatibility: The Sonogashira reaction is renowned for its excellent tolerance of a wide variety of functional groups. libretexts.org This is a significant advantage as it allows the reaction to be performed late in a synthetic sequence without the need for extensive use of protecting groups. Groups such as esters, ketones, amides, and ethers are generally well-tolerated. However, a significant side reaction in Sonogashira couplings can be the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne. This is often promoted by the presence of oxygen and can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and by carefully controlling the concentrations of the copper co-catalyst and the alkyne. washington.edu

Elucidating Reactivity Profiles and Transformation Pathways of 2 Bromo 6 Fluorophenylacetylene

Mechanistic Investigations into Bromine-Directed Transformations

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-Bromo-6-fluorophenylacetylene, these reactions offer a predictable and efficient means to selectively functionalize the C-Br bond while preserving the terminal alkyne for subsequent transformations. The general mechanism for these reactions typically involves a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction is widely favored due to the stability and low toxicity of the boronic acid or ester reagents. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield a substituted fluorophenylacetylene. The catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to afford the final product and regenerate the catalyst.

The Stille coupling offers a complementary approach, utilizing organotin reagents. While organostannanes are more toxic than organoborons, they are often highly reactive and tolerant of a wide range of functional groups. The mechanism is analogous to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. The choice between Suzuki-Miyaura and Stille couplings can depend on the desired coupling partner and functional group compatibility.

Table 1: Representative Conditions for Suzuki-Miyaura and Stille Couplings of Aryl Bromides The following table presents typical, not specific, reaction conditions for these coupling types on analogous aryl bromide substrates.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, or XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane, or DMF | 70-95% |

| Stille | Pd(PPh₃)₄ | PPh₃ or AsPh₃ | (none required) | Toluene, Dioxane, or THF | 65-90% |

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. While this compound already possesses an alkyne, a Sonogashira reaction at the C-Br position with another terminal alkyne would lead to the synthesis of unsymmetrical di-alkynyl arenes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction is instrumental in constructing extended π-conjugated systems found in organic electronics and materials science. Research on related 4-bromo-6H-1,2-oxazines has shown that they serve as suitable substrates for Sonogashira reactions under typical conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, toluene], yielding the corresponding 4-alkynyl-substituted products in good yields.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides The following table presents general, not specific, reaction conditions for Sonogashira coupling on analogous aryl bromide substrates.

| Catalyst System | Base | Solvent | Temperature | Typical Yield |

|---|

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles for cross-coupling reactions. This heightened reactivity allows for couplings that may be challenging under other conditions, though it comes at the cost of lower functional group tolerance and sensitivity to air and moisture. The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophile. It is one of the earliest examples of metal-catalyzed cross-coupling and is effective for forming C-C bonds, particularly in the synthesis of alkyl-substituted arenes. However, the high reactivity and basicity of Grignard reagents limit the scope to substrates lacking sensitive functional groups. For a substrate like this compound, both methods would likely require careful optimization to avoid side reactions involving the terminal alkyne proton.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates. Studies on the amination of bromobenzene (B47551) with various heterocyclic amines have demonstrated that systems using [Pd(allyl)Cl]₂ with ligands like t-BuXPhos are highly effective.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination The following table presents representative, not specific, reaction conditions for the amination of analogous aryl bromide substrates.

| Palladium Source | Ligand | Base | Amine | Solvent | Typical Yield |

|---|

Beyond C-C and C-N bonds, palladium catalysis can also be employed to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, providing access to diaryl ethers and aryl thioethers, respectively. These reactions are analogous to the Buchwald-Hartwig amination, using alcohols, phenols, or thiols as nucleophiles in place of amines. The palladium-catalyzed coupling of aryl halides with thiols is an attractive method for synthesizing structurally diverse unsymmetrical aryl sulfides under mild conditions. Similarly, the C-O coupling, often referred to as the Buchwald-Hartwig ether synthesis, represents a significant improvement over the classical Ullmann condensation. These methods would allow for the conversion of this compound into the corresponding phenol (B47542) ether or thioether derivatives.

Photo- and Electrochemical Activation of C(aryl)–Br Bonds

The carbon-bromine bond in aryl bromides is susceptible to cleavage under photochemical and electrochemical conditions. These methods offer mild and sustainable alternatives to traditional chemical reagents for activating otherwise inert C-Br bonds. rsc.org

Photochemical Activation: Upon irradiation with UV light, typically in the presence of a photosensitizer or a suitable solvent, the C(aryl)-Br bond can undergo homolytic cleavage to generate an aryl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, cyclization, or addition to other unsaturated systems. While direct studies on this compound are not prevalent, the principles of photochemistry suggest its potential for such transformations.

Electrochemical Activation: Electrochemical methods can facilitate the reduction of the C(aryl)-Br bond. By applying a specific potential, an electron can be transferred to the molecule, leading to the formation of a radical anion. This intermediate can then expel the bromide ion to generate the corresponding aryl radical. This process avoids the use of stoichiometric chemical reductants. Recent studies have demonstrated the utility of electrochemistry in the coupling of terminal alkynes, indicating the compatibility of this functional group with electrochemical conditions. nih.gov For instance, ruthenium-catalyzed electrochemical homocoupling of terminal alkynes proceeds efficiently in an undivided cell, suggesting that the acetylenic moiety of this compound could remain intact or participate in desired coupling reactions while the C-Br bond is activated. nih.gov

| Activation Method | Principle | Key Intermediate | Potential Outcome for this compound |

|---|---|---|---|

| Photochemical | UV irradiation leads to homolytic bond cleavage. | Aryl radical | Formation of (2-fluorophenyl)acetylene via hydrogen abstraction. |

| Electrochemical | Electron transfer induces C-Br bond scission. | Radical anion, followed by aryl radical | Controlled reduction or participation in electrochemically-mediated coupling reactions. nih.gov |

Frustrated Lewis Pair (FLP) Mediated Transformations

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate a wide range of small molecules, including H₂, CO₂, and alkynes. wikipedia.orgnih.gov

The interaction of an FLP with this compound would likely target the terminal alkyne. The Lewis acidic component of the FLP could coordinate to the electron-rich alkyne, while the Lewis basic component could deprotonate the terminal C-H bond. This activation could facilitate various transformations:

Hydrogenation: In the presence of molecular hydrogen, an FLP can mediate the heterolytic cleavage of H₂ and deliver the resulting proton and hydride across the triple bond, leading to a stereoselective reduction to the corresponding alkene. wikipedia.org

Other Small Molecule Activation: FLPs can also mediate the addition of other small molecules across the alkyne functionality. nih.gov

Recent advancements have explored the generation of Frustrated Radical Pairs (FRPs) through single electron transfer (SET) within FLP systems, sometimes induced by photoactivation. nih.gov This opens up possibilities for radical-mediated transformations, although such reactivity with halo-aryl acetylenes is a developing area.

| FLP-Mediated Reaction | Description | Potential Product from this compound |

|---|---|---|

| Hydrogenation | Metal-free reduction of the alkyne to an alkene using H₂. wikipedia.org | 1-Bromo-3-fluoro-2-vinylbenzene |

| Alkene/Alkyne Addition | Activation of the alkyne for addition to other unsaturated substrates. nih.gov | Various functionalized alkene derivatives. |

| Carbon Capture | Reversible binding of CO₂ mediated by the FLP, potentially involving the alkyne. wikipedia.org | FLP-CO₂ adducts. |

Reactivity of the Terminal Acetylenic Group

The terminal alkyne is the most prominent reactive site on this compound, enabling a host of powerful and widely used chemical transformations.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Click Chemistry

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The cycloaddition between an alkyne and an azide (B81097) is a cornerstone of this concept.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction, independently reported by the Sharpless and Meldal groups, involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. nih.govrsc.org It proceeds under mild conditions and selectively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov this compound serves as an ideal substrate for this transformation, reacting with various organic azides to produce highly functionalized triazoles, while preserving the C-Br and C-F bonds for potential subsequent modifications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications where the copper catalyst might be detrimental (e.g., in biological systems), a catalyst-free alternative known as SPAAC is employed. nih.gov This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DIBO), which reacts rapidly and selectively with an azide without the need for a catalyst. nih.govrsc.org In this context, this compound would first need to be converted to its corresponding azide to react with a strained alkyne, or an azide partner would be reacted with a strained version of the phenylacetylene (B144264).

| Reaction | Key Features | Role of this compound | Typical Product |

|---|---|---|---|

| CuAAC | Copper(I) catalyzed; high regioselectivity for 1,4-isomer; mild conditions. nih.govbeilstein-journals.org | Alkyne component | 1-(2-Bromo-6-fluorophenyl)-4-(substituted)-1H-1,2,3-triazole |

| SPAAC | Copper-free; requires a strained alkyne or azide; very fast kinetics. nih.govnih.gov | Typically converted to an azide to react with a strained alkyne. | A bioconjugate or complex molecule linked via a triazole ring. |

Hydrosilylation, Hydroamination, and Hydrohalogenation Pathways

The terminal alkyne can undergo a variety of addition reactions across the triple bond.

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the alkyne, typically catalyzed by transition metals like platinum or rhodium, yields vinylsilanes. The reaction can be controlled to produce different regio- and stereoisomers depending on the catalyst and reaction conditions. These vinylsilane products are valuable synthetic intermediates.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is an atom-economical method for synthesizing enamines and imines. This reaction often requires a catalyst (e.g., gold, ruthenium, or iridium complexes) to overcome a significant activation barrier.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne follows Markovnikov's rule in the absence of radical initiators, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon. This leads to the formation of a 2-bromo-1-(1-haloethenyl)-6-fluorobenzene.

Oxidative Homo- and Heterocoupling Reactions (Glaser and Cadiot-Chodkiewicz)

The terminal proton of this compound is sufficiently acidic to be removed by a base, allowing for the formation of a copper acetylide intermediate. This is the key step in classical alkyne coupling reactions.

Glaser Coupling: This is the oxidative homocoupling of a terminal alkyne in the presence of a copper(I) salt (e.g., CuCl) and an oxidant, such as oxygen. wikipedia.org Applying this reaction to this compound would yield a symmetrical 1,3-diyne. organic-chemistry.org The Hay coupling is a common modification that uses a TMEDA complex of copper(I) chloride in a catalytic process. wikipedia.orgorganic-chemistry.org

Cadiot-Chodkiewicz Coupling: This reaction provides a pathway to unsymmetrical 1,3-diynes by cross-coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org In this reaction, this compound would serve as the terminal alkyne component, reacting with a different 1-bromo- or 1-iodoalkyne to produce a specific, unsymmetrical diyne product. organic-chemistry.orgnih.gov

| Coupling Reaction | Type | Reactants | Product from this compound |

|---|---|---|---|

| Glaser Coupling | Homocoupling | This compound + Cu(I)/Oxidant wikipedia.org | 1,4-Bis(2-bromo-6-fluorophenyl)buta-1,3-diyne |

| Cadiot-Chodkiewicz Coupling | Heterocoupling | This compound + R-C≡C-X + Cu(I)/Base wikipedia.org | 1-(2-Bromo-6-fluorophenyl)-4-(R)-buta-1,3-diyne |

[2+2+2] Cyclotrimerization and Other Cycloaddition Reactions

[2+2+2] Cyclotrimerization: This powerful, atom-economical reaction involves the coupling of three alkyne molecules to form a substituted benzene (B151609) ring. nih.gov The reaction is typically catalyzed by transition metals, with rhodium catalysts being particularly effective. This compound can undergo homotrimerization to produce a symmetrically substituted 1,3,5- or 1,2,4-tris(2-bromo-6-fluorophenyl)benzene, with the regioselectivity depending on the catalyst and conditions. More synthetically useful is the co-cyclotrimerization with two other alkyne molecules, which can provide access to a wide array of complex, polysubstituted aromatic compounds. nih.gov

Other Cycloadditions: The alkyne functionality can also participate in other pericyclic reactions, such as [4+2] Diels-Alder cycloadditions (where the alkyne acts as a dienophile) and various other dipolar cycloadditions, further highlighting its synthetic versatility.

Intramolecular Annulation and Cyclization Reactions

Intramolecular annulation and cyclization are hallmark reactions of this compound and its derivatives. These processes leverage the proximity of the reactive groups to construct fused ring systems, which are prevalent scaffolds in pharmaceuticals and materials science.

The synthesis of benzo[b]furans and benzo[b]thiophenes from ortho-haloalkynylbenzene precursors is a powerful strategy for heterocyclic construction. In the case of substrates like this compound, the fluorine atom is typically the target for nucleophilic attack and subsequent cyclization, leading to the formation of these valuable five-membered heterocyclic rings.

Copper-catalyzed reactions have proven particularly effective for this transformation. beilstein-journals.org When a 2-fluorophenylacetylene derivative is treated with a nucleophile in the presence of a copper catalyst, an intramolecular annulation process is initiated. For the synthesis of benzo[b]furans, a source of oxygen, such as potassium hydroxide (B78521) (KOH) with water, is used. The reaction proceeds via hydration of the alkyne, followed by an intramolecular cyclization involving the activation and displacement of the C-F bond. beilstein-journals.org

Similarly, benzo[b]thiophene derivatives can be synthesized in high yields by using a sulfur nucleophile, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). beilstein-journals.org The reaction follows a comparable pathway, with the sulfur nucleophile attacking the alkyne, followed by cyclization and C-F bond cleavage. These copper-promoted reactions are advantageous as they often proceed under relatively mild conditions and tolerate a variety of functional groups. beilstein-journals.orgorganic-chemistry.org

The table below summarizes typical conditions for the copper-promoted synthesis of benzo[b]furans and benzo[b]thiophenes from 2-fluorophenylacetylene precursors, which are analogous to this compound.

| Target Heterocycle | Typical Nucleophile | Catalyst | Base/Additive | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|---|

| Benzo[b]furan | H₂O | CuI (10 mol%) | KOH | DMSO | 80 | Moderate to Good beilstein-journals.org |

| Benzo[b]thiophene | Na₂S·9H₂O | CuI (10 mol%) | - | DMSO | 60 | Good to High beilstein-journals.orgorganic-chemistry.org |

The key step in the annulation reactions of this compound is the activation and cleavage of a carbon-halogen bond. The relative reactivity of the C-F versus the C-Br bond is a critical factor that determines the final product. In many transition-metal-catalyzed cyclizations, particularly those involving copper, the C-F bond is preferentially activated for nucleophilic substitution over the C-Br bond. beilstein-journals.org

The proposed mechanism for the copper-promoted synthesis of benzo[b]furans and benzo[b]thiophenes from 2-fluorophenylacetylene derivatives involves the following key steps beilstein-journals.org:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (hydroxide or hydrosulfide) on the alkyne moiety, which is activated by the copper catalyst.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the fluorine. This step forms the five-membered heterocyclic ring.

C-F Bond Cleavage: The fluoride (B91410) ion is eliminated, leading to the formation of the aromatic benzo[b]furan or benzo[b]thiophene product.

Experimental studies comparing substrates with different halogen patterns have established a reactivity order of F > Br > Cl for this type of annulation. beilstein-journals.org For instance, when a substrate containing both a fluorine and a bromine atom (1-bromo-2-(2-(2-fluorophenyl)ethynyl)benzene) was subjected to the reaction conditions, the major product resulted from the displacement of the fluoro group, demonstrating the higher lability of the C-F bond in this specific copper-catalyzed intramolecular annulation. beilstein-journals.org This preferential activation is crucial for selectively forming the desired heterocyclic product while leaving the C-Br bond intact for potential subsequent cross-coupling reactions.

Synergistic Effects of Ortho-Halogens (Bromine and Fluorine) on Reactivity

The presence of two different halogens, bromine and fluorine, ortho to the acetylene (B1199291) group creates a unique electronic and steric environment that significantly influences the molecule's reactivity. This synergy is particularly evident in metalation reactions and determines the regioselectivity of various transformations.

Directed ortho-Metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. Halogens can serve as DMGs, and in this compound, the fluorine atom is a more powerful DMG than bromine. The combined electron-withdrawing effects of the ortho-fluorine and bromine atoms increase the acidity of the proton at the C3 position (between the two halogens), making it susceptible to deprotonation.

This allows for the regioselective introduction of an electrophile at this specific position. The resulting lithiated intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, silyl (B83357) halides), providing a reliable pathway to complex, polysubstituted benzene derivatives. This strategy is synthetically valuable as it offers a route to functionalization that is often difficult to achieve through classical electrophilic aromatic substitution.

The electronic and steric properties of the ortho-bromo and -fluoro substituents exert a profound influence on the outcome of reactions.

Electronic Effects: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) is dominant. This effect, as mentioned, increases the acidity of the adjacent proton, facilitating DoM. In reactions like the copper-promoted annulation, the electron-withdrawing nature of the fluorine atom makes the attached carbon more electrophilic and susceptible to nucleophilic attack, contributing to the preferential cleavage of the C-F bond. beilstein-journals.org

Steric Effects: Bromine is significantly larger than fluorine. Its steric bulk can influence the approach of reagents, potentially directing them to less hindered positions or affecting the stereochemical outcome of reactions involving the acetylenic side chain.

This interplay is critical in controlling regioselectivity. For example, in the annulation reactions to form benzofurans, the electronic activation of the C-F bond dictates that cyclization occurs to displace fluoride, leaving the bromide at the C7 position of the resulting heterocycle. beilstein-journals.org This provides a synthetic handle for further diversification of the molecule.

Halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. ias.ac.inclockss.org This rearrangement typically occurs in the presence of strong bases like lithium diisopropylamide (LDA) and proceeds via a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk

For a molecule like this compound, treatment with a strong base could potentially initiate a halogen dance. The reaction is complex, as the base can either deprotonate the ring or the acetylenic proton. If ring deprotonation occurs, the resulting aryl anion could trigger the migration of the bromine atom. The presence of both fluorine (a non-migrating DMG) and bromine (a labile halogen) sets up a competitive scenario. clockss.org The fluorine atom would direct deprotonation, but the resulting anion could induce the rearrangement of the nearby bromine. Computational studies on bromothiophenes and bromobenzenes suggest that these reactions proceed through complex, often cascade-like, mechanistic pathways involving bridged transition states. ias.ac.inresearchgate.netbeilstein-archives.org The precise outcome for this compound would depend heavily on the specific base, solvent, and temperature conditions employed.

Strategic Applications of 2 Bromo 6 Fluorophenylacetylene in Advanced Organic Synthesis

Construction of Complex Polyaromatic Hydrocarbons and Heterocyclic Frameworks

The distinct reactivity of the ortho-bromo and ortho-fluoro substituents, combined with the acetylenic moiety, makes 2-Bromo-6-fluorophenylacetylene a powerful tool for synthesizing complex aromatic and heterocyclic systems. Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings. nih.govresearchgate.net The synthesis of fluoranthene, a specific PAH, can be achieved through pathways like the Phenyl-Addition/dehydroCyclization (PAC) mechanism. escholarship.org

While direct examples involving this compound are specific to proprietary research, its structural motifs are found in precursors for advanced materials. For instance, the related compound 2-Bromo-6-fluoronaphthalene is used as a building block for semiconducting materials in OLEDs and organic photovoltaics. ossila.com The reactivity of 2-fluorophenylacetylene derivatives in copper-promoted annulation reactions to form benzo[b]furans and benzo[b]thiophenes highlights the potential of the fluoro-alkyne system for intramolecular cyclization. nih.gov The presence of the additional bromo-substituent in this compound offers a further handle for subsequent cross-coupling reactions to build even greater molecular complexity.

Below is a table illustrating potential synthetic routes to heterocyclic frameworks starting from 2-fluorophenylacetylene derivatives, which serves as a model for the reactivity of this compound.

| Starting Material | Reagents | Product | Framework Type |

| 2-Fluorophenylacetylene derivative | CuI, KOH | Substituted Benzo[b]furan | Oxygen-containing Heterocycle |

| 2-Fluorophenylacetylene derivative | CuI, Na₂S·9H₂O | Substituted Benzo[b]thiophene | Sulfur-containing Heterocycle |

This table illustrates the types of heterocyclic frameworks that can be generated from precursors structurally similar to this compound, based on established copper-promoted annulation reactions. nih.gov

Divergent Synthesis of Architecturally Intricate Molecular Scaffolds

Divergent synthesis is a powerful strategy for creating a library of structurally diverse compounds from a common starting material. The multiple, orthogonally reactive functional groups of this compound make it an ideal substrate for such approaches. Chemists can selectively target the acetylene (B1199291), the carbon-bromine bond, or the carbon-fluorine bond to pivot towards different molecular architectures.

For example, the acetylene can undergo Sonogashira coupling, cycloadditions, or hydration. The carbon-bromine bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). The carbon-fluorine bond, while typically more robust, can be activated under specific conditions for nucleophilic aromatic substitution or C-F activation/annulation reactions. nih.gov This allows for a branching reaction tree, where each branch leads to a unique molecular scaffold.

The following table outlines a hypothetical divergent synthesis scheme using this compound.

| Reaction Site | Reaction Type | Reagent/Catalyst | Resulting Scaffold |

| Acetylene | Sonogashira Coupling | R-B(OH)₂, Pd catalyst | Aryl-substituted alkyne |

| Carbon-Bromine Bond | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Di-aryl substituted acetylene |

| Acetylene | Cycloaddition [3+2] | Azide (B81097) (R-N₃) | Triazole-containing biaryl |

| Carbon-Fluorine Bond | Nucleophilic Substitution | NaOMe | 2-Bromo-6-methoxyphenylacetylene |

This table provides a conceptual overview of how the different reactive sites on this compound can be selectively addressed to generate diverse molecular structures.

Development of Cascade and Tandem Reaction Sequences Featuring this compound

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to molecular synthesis. The specific arrangement of functional groups in this compound is well-suited for designing such sequences.

A hypothetical cascade could be initiated by a palladium-catalyzed coupling at the bromine position, followed by an intramolecular reaction involving the newly introduced group and the adjacent acetylene moiety. For instance, coupling with an ortho-aminophenol could be followed by an in-situ intramolecular cyclization onto the alkyne, leading directly to a complex heterocyclic system. Similarly, a copper-promoted reaction could involve hydration of the alkyne followed by an intramolecular annulation involving the fluorine atom, as has been demonstrated with related 2-fluorophenylacetylene derivatives to create benzo[b]furans. nih.gov The development of such cascade reactions provides rapid access to complex pyrone structures and other valuable heterocyclic cores. rsc.org

| Step | Reaction Type | Description |

| 1 | Intermolecular Coupling | A palladium-catalyzed Suzuki or Sonogashira reaction at the C-Br bond introduces a new substituent. |

| 2 | Intramolecular Cyclization | The newly introduced group, containing a nucleophile, attacks the proximal acetylene moiety. |

| 3 | Aromatization/Rearrangement | The cyclic intermediate undergoes a final transformation to yield a stable, fused heterocyclic or polyaromatic product. |

This table outlines a generalized, plausible cascade reaction sequence initiated from this compound.

Precursor for Advanced Medicinal Chemistry Intermediates (Synthetic Focus)

The 2-bromo-6-fluorophenyl structural motif is a key component in various advanced intermediates for medicinal chemistry. The synthesis of these intermediates is a critical step in the development of new therapeutic agents. A prominent example is the synthesis of 2-bromo-6-fluoroaniline (B133542), a closely related compound that serves as a vital raw material for the antiviral drug Letermovir. google.com Letermovir is an inhibitor of the CMV DNA terminase complex, used for prophylaxis in transplant patients. google.com The synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline often involves protecting the amino group, followed by a directed bromination and deprotection. google.comwipo.int

The utility of this substitution pattern extends to other areas. For example, related structures like 2-Bromo-6-fluoro-3-methoxybenzaldehyde are valuable intermediates, synthesized from the corresponding aniline (B41778) via a Sandmeyer reaction followed by reduction. researchgate.net These aldehydes can then be elaborated into a wide variety of pharmacologically active compound classes. The presence of the bromo and fluoro groups allows for precise, late-stage modifications to optimize a drug candidate's properties.

| Precursor/Intermediate | Synthetic Target Class | Relevance |

| 2-Bromo-6-fluoroaniline | CMV DNA Terminase Complex Inhibitors (e.g., Letermovir) | Antiviral Therapy google.com |

| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Various Heterocyclic Scaffolds | General Medicinal Chemistry researchgate.net |

| 2-Bromo-6-fluorophenylacetic acid | Bioactive Amides and Esters | Drug Discovery synquestlabs.com |

This table highlights key intermediates derived from or related to the 2-bromo-6-fluorophenyl core and their application in medicinal chemistry.

Integration of 2 Bromo 6 Fluorophenylacetylene in Functional Materials Science and Catalysis

Monomeric Precursor for Conjugated Polymers and Oligomers

Conjugated polymers, characterized by their alternating single and double or triple bonds, are at the forefront of research in organic electronics. The properties of these materials are highly dependent on the nature of their monomeric units. Halogenated phenylacetylenes are of particular interest as monomers due to the potential for post-polymerization modification and the influence of halogens on the polymer's electronic and physical properties.

The synthesis of poly(phenylene ethynylene)s (PPEs) is a prominent area where monomers like 2-Bromo-6-fluorophenylacetylene could be utilized. The Sonogashira cross-coupling reaction is a powerful tool for the polymerization of terminal alkynes with aryl halides. rsc.org In a hypothetical scenario, the polymerization of this compound could proceed via a Sonogashira coupling mechanism, where the bromo group of one monomer reacts with the terminal alkyne of another, potentially catalyzed by palladium and copper complexes. This would lead to the formation of a poly(phenylene ethynylene) backbone.

The introduction of fluorine atoms into the polymer backbone is known to influence the optical and electronic properties of the resulting materials. digitellinc.com Fluorination can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The presence of fluorine can also enhance intermolecular interactions, potentially leading to improved charge transport characteristics. ossila.com

A study on poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene (TPE) units demonstrated that the introduction of halogen atoms into the polymer structure can lead to unique emission behaviors, such as aggregation-induced emission (AIE). rsc.org While this study did not specifically use this compound, it highlights the potential of halogenated acetylenic polymers in the development of novel emissive materials.

Table 1: Potential Optoelectronic Properties Influenced by this compound Incorporation

| Property | Potential Influence of this compound | Rationale |

| Luminescence | May exhibit aggregation-induced emission (AIE) or altered fluorescence. | The rigid, halogenated backbone could restrict intramolecular rotation, a common mechanism for AIE. rsc.org |

| Energy Levels (HOMO/LUMO) | Lowered energy levels compared to non-fluorinated analogues. | The high electronegativity of fluorine can stabilize the electronic states of the polymer. numberanalytics.com |

| Charge Transport | Potentially enhanced charge carrier mobility. | Fluorine-induced intermolecular interactions could promote more ordered packing in the solid state. ossila.com |

The versatility of the bromo- and fluoro- substituents on the phenylacetylene (B144264) monomer allows for the design of advanced polymer architectures. For instance, the bromo group can serve as a site for post-polymerization modification, enabling the introduction of various functional groups to tailor the polymer's properties for specific applications, such as sensing or biological imaging.

Furthermore, the principles of living polymerization, which allow for precise control over polymer molecular weight and architecture, could be applied. While not specifically demonstrated for this monomer, rhodium-based catalysts have been shown to be effective for the stereoregular polymerization of substituted phenylacetylenes. rsc.org This level of control is crucial for creating well-defined block copolymers and other complex architectures.

Precursor for Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional materials. The ethynyl (B1212043) group of this compound is a key functionality for building such assemblies. For example, the formation of hydrogen bonds involving the acetylenic proton or π-stacking interactions of the aromatic rings can drive the self-assembly of molecules into ordered structures.

The presence of the fluorine atom can significantly influence these non-covalent interactions. Fluorine can participate in halogen bonding and can alter the acidity of the acetylenic proton, thereby modulating the strength and directionality of hydrogen bonds. Research on the living supramolecular polymerization of fluorinated cyclohexanes has demonstrated the powerful role of fluorine in driving self-assembly processes. digitellinc.com

Derivatization for Ligand Synthesis in Homogeneous and Heterogeneous Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The this compound scaffold provides a platform for the synthesis of novel ligands with potential applications in both homogeneous and heterogeneous catalysis.

Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of pharmaceuticals and fine chemicals. While no specific chiral ligands derived from this compound have been reported in the searched literature, the synthetic handles on the molecule allow for the conceptual design of such ligands. For example, the bromo group could be replaced with a chiral phosphine (B1218219) group via a cross-coupling reaction, or the acetylene (B1199291) could be used in a click reaction with a chiral azide (B81097) to introduce a stereocenter. The fluorine atom could provide steric and electronic effects that influence the selectivity of the resulting catalyst.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The ethynyl group of this compound makes it a potential candidate for derivatization into a linker for MOF synthesis. The acetylene functionality can be incorporated into larger, more complex linker molecules through reactions such as the Sonogashira coupling.

The functionalization of MOF linkers is a common strategy to tune the properties of the resulting framework, such as its porosity, stability, and affinity for specific guest molecules. The bromo and fluoro groups on the phenylacetylene precursor could be retained in the final linker structure, where they could influence the framework's properties. For instance, fluorinated MOF linkers have been shown to affect gas adsorption properties. The rational design of linkers with specific functionalities is a key aspect of creating MOFs for targeted applications like gas storage, separation, and catalysis.

Theoretical and Computational Studies of 2 Bromo 6 Fluorophenylacetylene

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-Bromo-6-fluorophenylacetylene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within the molecule, which dictates its chemical behavior.

Key aspects of the electronic structure that are investigated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between these frontier orbitals provides an indication of the molecule's kinetic stability and chemical reactivity. For substituted phenylacetylenes, the HOMO is typically associated with the π-system of the aromatic ring and the acetylene (B1199291) moiety, while the LUMO is also often a π* orbital. The presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylacetylene (B144264).

Electron Density Distribution: The electronegative fluorine and bromine atoms significantly influence the electron density distribution across the molecule. The fluorine atom, being highly electronegative, will inductively withdraw electron density from the aromatic ring. The bromine atom also has an inductive withdrawing effect, though weaker than fluorine, and can participate in halogen bonding. This redistribution of electron density creates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Bonding Analysis: The nature of the chemical bonds within this compound can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. This method provides information about the hybridization of atomic orbitals, bond orders, and delocalization of electron density. It can quantify the interactions between the substituents and the phenylacetylene framework, offering a detailed picture of the electronic communication within the molecule.

Table 1: Calculated Electronic Properties of a Related Compound (2-bromo-6-chloro-4-fluoroaniline)

| Property | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

| Total Energy (Hartrees) | -3412.82303595 | -3417.57716308 |

| HOMO Energy (eV) | - | - |

| LUMO Energy (eV) | - | - |

| HOMO-LUMO Gap (eV) | - | - |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanism and the structures of transient species like transition states.

For instance, in cross-coupling reactions, which are common for aryl halides, computational modeling can be used to:

Map Reaction Coordinates: The energy of the system is calculated as a function of the geometric changes that occur as reactants are converted to products. This allows for the identification of energy minima corresponding to reactants, intermediates, and products, as well as energy maxima corresponding to transition states.

Characterize Transition States: The geometry of the transition state is a critical piece of information for understanding the kinetics of a reaction. Frequency calculations are performed to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Determine Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Computational methods can provide estimates of these barriers, helping to explain experimental observations and predict the feasibility of new reactions.

Prediction of Spectroscopic Signatures for Mechanistic and Structural Elucidation

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm its structure and to identify it in reaction mixtures.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is particularly useful for assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the C-H stretches of the aromatic ring, the C≡C stretch of the acetylene group, and the C-Br and C-F stretches. For example, in a related compound, 2-bromo-6-chloro-4-fluoroaniline, C-C stretching vibrations in the benzene (B151609) ring were observed between 1400 and 1650 cm⁻¹. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are a powerful tool for structural confirmation. The calculations can also help to understand the influence of the bromo and fluoro substituents on the electronic environment of the different nuclei in the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can help to interpret the observed absorption bands and understand the electronic transitions involved.

Table 2: Predicted Vibrational Frequencies for a Related Compound (2-bromo-6-chloro-4-fluoroaniline)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-C Stretching | 1400-1650 |

| C-H Stretching | 3000-3100 |

| C-Cl Vibrational Mode | 433 |

| C-Br Vibrational Mode | 387 |

Conformational Analysis and Intermolecular Interactions

While the phenylacetylene core of this compound is relatively rigid, conformational analysis can be relevant for understanding its interactions with other molecules or its packing in the solid state. More importantly, this area of computational study explores the non-covalent interactions that govern the molecule's behavior in condensed phases.

Intermolecular Interaction Potentials: The molecule's electrostatic potential surface can reveal regions that are prone to electrophilic or nucleophilic attack. The bromine atom, in particular, can exhibit a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis. This allows for attractive halogen bonding interactions with Lewis bases.

Dimer and Cluster Models: By modeling the interactions between two or more molecules of this compound, or between it and other molecules, the nature and strength of intermolecular forces can be quantified. These studies can reveal the preferred orientations for π-π stacking, hydrogen bonding (if applicable), and halogen bonding. For instance, studies on similar bromo- and iodo-pentafluorobenzenes have shown the formation of dimers connected by σ-hole⋯n, σ-hole⋯π, and π-hole⋯π bonds. rsc.org

Crystal Structure Prediction: Computational methods can be used to predict the most stable crystal packing arrangements for this compound. These predictions are based on minimizing the energy of the crystal lattice, taking into account all the relevant intermolecular interactions. The results can be compared with experimental X-ray diffraction data to validate the computational models.

Future Research Trajectories and Translational Opportunities

Emerging Methodologies for Selective Functionalization of Polyhalogenated Arylalkynes

The presence of both bromine and fluorine on the phenyl ring of 2-Bromo-6-fluorophenylacetylene presents a significant opportunity for the development and application of site-selective functionalization methods. The differential reactivity of the C-Br and C-F bonds, as well as the acetylenic C-H bond, allows for a stepwise and controlled introduction of various substituents.

Future research in this area could focus on:

Orthogonal Cross-Coupling Reactions: A key area of exploration involves the development of catalytic systems that can selectively activate one halogen over the other. Given the higher reactivity of the C-Br bond compared to the C-F bond in typical palladium-catalyzed cross-coupling reactions, initial efforts would likely focus on the selective functionalization of the bromine-substituted position. wikipedia.org Subsequent functionalization of the fluorine atom could then be achieved under different reaction conditions or with a different catalyst system. The development of "one-pot" sequential functionalization protocols would be a particularly valuable contribution, streamlining the synthesis of complex polysubstituted benzene (B151609) derivatives.

Catalyst and Ligand Design: The design of novel palladium, nickel, or copper catalysts with tailored ligands could enable unprecedented levels of selectivity in the functionalization of polyhalogenated arylalkynes. springernature.com Ligands that can discriminate between the electronic and steric environments of the C-Br and C-F bonds are highly sought after. Research into the use of photoredox catalysis could also provide new pathways for selective bond activation.

Directed Metalation: The directing-group ability of the fluorine and alkyne moieties could be exploited in directed ortho-metalation (DoM) strategies. The use of strong bases like organolithium reagents or lithium amides could lead to regioselective deprotonation, allowing for the introduction of a wide range of electrophiles at specific positions on the aromatic ring.

A summary of potential selective functionalization strategies is presented in the table below:

| Functionalization Strategy | Target Bond | Potential Reagents/Catalysts | Expected Outcome |

| Sonogashira Coupling | C-Br | Pd(PPh₃)₄, CuI, Et₃N | Selective alkynylation at the bromine position. wikipedia.org |

| Suzuki Coupling | C-Br | Pd(OAc)₂, SPhos, K₃PO₄ | Selective arylation or vinylation at the bromine position. |

| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃, BINAP, NaOtBu | Selective amination at the bromine position. |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Strong nucleophiles (e.g., alkoxides, thiolates) | Substitution of the fluorine atom, often requiring harsh conditions. |

| Directed ortho-Metalation (DoM) | C-H (ortho to F) | n-BuLi, s-BuLi, LDA | Regioselective introduction of electrophiles. |

| Alkyne Functionalization | C≡C-H | Base, Electrophile | Introduction of various groups at the alkyne terminus. |

Discovery of Novel Reactivity Modalities and Transformative Pathways

The convergence of the alkyne and the ortho-halogen substituents in this compound can give rise to unique reactivity patterns, leading to the formation of novel heterocyclic and polycyclic scaffolds.

Promising areas for future investigation include:

Intramolecular Cyclization Reactions: The proximity of the alkyne and the ortho-bromo substituent makes this compound an ideal precursor for a variety of intramolecular cyclization reactions. For instance, transition-metal-catalyzed reactions could facilitate the formation of functionalized indoles, benzofurans, or other heterocyclic systems through the coupling of the alkyne with a suitably introduced N- or O-nucleophile.

Cycloaddition Reactions: The electron-deficient nature of the alkyne, influenced by the electron-withdrawing fluorine atom, makes it a good candidate for various cycloaddition reactions. wikipedia.orgyoutube.com For example, [3+2] cycloadditions with azides would lead to the formation of triazoles, which are important pharmacophores. wikipedia.orgyoutube.com Diels-Alder reactions with suitable dienes could also be explored to construct complex polycyclic systems.

Difunctionalization of the Alkyne: Recent advances in catalysis have enabled the difunctionalization of alkynes, where two different functional groups are added across the triple bond in a single step. springernature.comnih.govnih.gov Applying these methodologies to this compound could provide rapid access to highly functionalized and stereodefined alkenes, which are valuable building blocks in organic synthesis.

The table below outlines potential novel reactions of this compound:

| Reaction Type | Reactant/Conditions | Potential Product | Significance |

| Intramolecular Amination/Cyclization | N-nucleophile, Pd or Cu catalyst | Substituted Indoles | Access to important heterocyclic cores. |

| [3+2] Cycloaddition | Organic Azides, Cu(I) catalyst | 1,2,3-Triazoles | Synthesis of valuable pharmacophores. wikipedia.orgyoutube.com |

| Alkyne Hydroamination/Hydroalkoxylation | Amines/Alcohols, Au or Pt catalyst | Enamines/Enol ethers | Formation of functionalized alkenes. |

| Photoredox-Mediated Difunctionalization | Radical precursor, photocatalyst | Trisubstituted Alkenes | Stereoselective synthesis of complex alkenes. nih.gov |

Innovative Applications in Emerging Fields of Chemical Science

The unique electronic and structural features of this compound and its derivatives suggest potential applications in several cutting-edge areas of chemical science.

Future research could be directed towards:

Materials Science: Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers with interesting photophysical and electronic properties. The incorporation of this compound as a monomeric unit into PPEs could lead to materials with tailored properties. The fluorine and bromine atoms can influence the polymer's solubility, solid-state packing, and electronic energy levels, making them potentially useful in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine atom also provides a handle for post-polymerization modification, allowing for further tuning of the material's properties.

Medicinal Chemistry: The 2-bromo-6-fluorophenyl motif is present in some biologically active molecules. The ability to further elaborate the structure via the alkyne functionality makes this compound a valuable starting material for the synthesis of new drug candidates. The alkyne can be used to introduce a variety of side chains or to link the aromatic core to other molecular fragments, enabling the exploration of a wider chemical space in drug discovery programs.

Chemical Biology: The terminal alkyne group can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This opens up the possibility of using this compound derivatives as chemical probes to label and study biomolecules in their native environment. The bromo and fluoro substituents could also serve as spectroscopic reporters or influence the binding affinity and selectivity of the probe.

The following table summarizes the potential innovative applications of this compound:

| Field | Potential Application | Rationale |

| Materials Science | Monomer for conjugated polymers (PPEs) | Halogen atoms can tune electronic properties and solubility. |

| Precursor for organic electronic materials | Potential for use in OLEDs and OPVs. | |

| Medicinal Chemistry | Scaffold for drug discovery | Versatile platform for the synthesis of novel bioactive compounds. |

| Intermediate for complex molecule synthesis | Alkyne provides a key functional group for elaboration. | |

| Chemical Biology | Bioorthogonal chemical probe | Alkyne enables "click" chemistry for biomolecule labeling. nih.gov |

| Precursor for fluorinated imaging agents | Fluorine can be useful for PET imaging or as an NMR probe. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-fluorophenylacetylene, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis typically involves coupling reactions, such as Sonogashira coupling, using precursors like 2-bromo-6-fluorobenzene derivatives. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or CuI-based systems for cross-coupling efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance reactivity and decomposition risks .

- Side-product mitigation : Monitor intermediates via TLC or HPLC to detect bromo-fluorinated byproducts (e.g., dimerization or dehalogenation products).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm acetylene proton absence (δ ~2.5–3.5 ppm) and aromatic substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.95) and rule out halogen loss .

- Purity assessment : Compare HPLC retention times with commercial standards (if available) or use GC-MS for volatile impurities .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent oxidative decomposition of the acetylene moiety .

- Degradation indicators : Monitor color changes (yellowing indicates decomposition) and quantify via UV-Vis spectroscopy (λ ~250–300 nm for acetylene derivatives) .

Q. What are the typical applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Cross-coupling reactions : Acts as a building block for fluorinated arylacetylenes in kinase inhibitors or PET tracers .

- Click chemistry : Used in CuAAC reactions to generate triazole-linked fluorinated scaffolds for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Comparative analysis : Compile NMR/MS data from multiple synthetic batches and cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., this compound-d₄) to distinguish overlapping signals in complex mixtures .

Q. What computational methods are effective for predicting the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- DFT calculations : Model Pd/Cu-catalyzed coupling mechanisms to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- QM/MM simulations : Study solvent effects on reaction pathways using hybrid quantum-mechanical/molecular-mechanical approaches .

Q. How can researchers design experiments to assess the environmental and safety risks of this compound?

- Methodological Answer :

- Toxicity screening : Use in silico tools (e.g., ECOSAR) to predict acute aquatic toxicity based on halogen and acetylene functional groups .

- Waste management : Implement protocols for neutralizing brominated byproducts (e.g., NaHSO₃ treatment) and validate via ICP-MS for Br⁻ residue quantification .

Q. What strategies can minimize regioselectivity challenges when functionalizing this compound?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., -SiMe₃) to steer electrophilic aromatic substitution .

- Microwave-assisted synthesis : Enhance regiocontrol via rapid heating/cooling cycles to favor kinetic products .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.